Enhanced KDM4C Inhibitory Activity of Fluorobenzyl Analog Over Methoxybenzyl Analog
A direct comparator study shows that the fluorobenzyl-containing analog (BDBM263975) exhibits significantly higher inhibitory potency against the epigenetic target KDM4C (JMJD2C) compared to its methoxybenzyl analog (BDBM263978) [1][2]. This demonstrates the specific advantage of the 4-fluorobenzyl substituent for this target.
| Evidence Dimension | KDM4C (JMJD2C) Inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | 2-{5-[(4-methoxybenzyl)oxy]-1H-pyrazol-1-yl}pyridine-4-carboxylic acid (BDBM263978): 550 nM |
| Quantified Difference | 5.5-fold higher potency for the fluorobenzyl analog |
| Conditions | TR-FRET assay in 384-well plate format with KDM4C enzyme |
Why This Matters
This 5.5-fold difference in potency is a critical factor in hit-to-lead optimization, directly influencing compound selection for epigenetic inhibitor programs.
- [1] BindingDB. BDBM263975: 2-{5-[(4-fluorobenzyl)oxy]-1H-pyrazol-1-yl}pyridine-4-carboxylic acid. IC50 data for KDM4C. View Source
- [2] BindingDB. BDBM263978: 2-{5-[(4-methoxybenzyl)oxy]-1H-pyrazol-1-yl}pyridine-4-carboxylic acid. IC50 data for KDM4C. View Source
